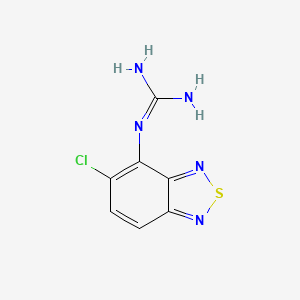

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine

描述

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a benzothiadiazole derivative featuring a guanidine substituent at the 4-position of the heterocyclic ring. The benzothiadiazole core consists of a fused benzene ring with a 1,2,3-thiadiazole moiety, while the 5-chloro substitution enhances electron-withdrawing properties. The guanidine group (-NH-C(=NH)-NH₂) contributes strong basicity and hydrogen-bonding capabilities, making the compound a candidate for biological and chemical applications. This structure is closely related to tizanidine, a muscle relaxant, and its impurities or intermediates (e.g., tizanidine-related compound B) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with guanidine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.

化学反应分析

Types of Reactions

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzothiadiazole ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiadiazole derivatives.

科学研究应用

Chemistry

In the field of chemistry, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation can yield derivatives like sulfoxides or sulfones.

- Substitution reactions can replace the chlorine atom with other functional groups.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that derivatives of benzothiadiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving interaction with specific molecular targets.

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

- Therapeutic Agent : Studies are investigating its efficacy as a therapeutic agent for conditions such as cancer and infections due to its biological activity and mechanism of action involving hydrogen bonding and enzyme modulation.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications requiring specific reactivity or stability under various conditions.

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives showed effective inhibition against S. aureus with MIC values as low as 0.5 µg/mL .

- Cancer Research : Investigations into the anticancer properties revealed that compounds similar to this compound could induce apoptosis in cancer cells through targeted interactions with cellular mechanisms.

作用机制

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, affecting their function. The benzothiadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Benzothiadiazole Derivatives with Varied Substituents

The benzothiadiazole scaffold is versatile, with substituents dictating reactivity and biological activity. Key comparisons include:

Key Observations :

- Guanidine vs. Cyanamide/Thiourea : The guanidine group’s higher basicity (pKa ~13) compared to cyanamide (pKa ~10) or thiourea (pKa ~8) enhances its ability to form hydrogen bonds and ionic interactions, influencing biological target binding .

- Chlorine Substitution : The 5-chloro group in all compounds increases electrophilicity at the 4-position, facilitating nucleophilic aromatic substitution (NAS) reactions. For example, NAS reactivity is 3× faster than bromo-analogues .

Guanidine-Containing Analogues

Guanidine derivatives exhibit diverse applications depending on their aromatic substituents:

Key Observations :

- Benzothiadiazole vs.

Chemical Reactivity

- Electrophilic Reactivity : The 5-chloro substituent directs electrophilic attacks to the 4-position, enabling functionalization. For example, cyanamide derivatives undergo faster NAS than brominated analogues .

- Synthetic Utility : N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine can serve as a precursor for pharmaceuticals, agrochemicals, or ligands in coordination chemistry due to its dual functional groups.

生物活性

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆ClN₅S, with a molecular weight of approximately 219.67 g/mol. The compound features a benzothiadiazole moiety substituted with a chlorine atom at the 5-position and a guanidine functional group. This unique structure contributes to its electron-withdrawing properties and enhances its reactivity in biological contexts .

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

- Antimicrobial Activity : The compound has shown promising results in inhibiting microbial growth. Its mechanism may involve disrupting cellular processes in bacteria or fungi, although specific pathways remain under investigation.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells. The guanidine group is believed to facilitate interactions with cellular receptors or enzymes that regulate cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Cancer Cell Apoptosis : In vitro studies on various cancer cell lines revealed that this compound could significantly reduce cell viability by inducing programmed cell death mechanisms .

Comparative Analysis

When compared to related compounds, this compound stands out due to its unique structural features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-thiourea | Contains thiourea instead of guanidine | Similar antimicrobial properties |

| 5-Chloro-2,1,3-benzothiadiazole | Lacks guanidine group | Less reactive; primarily used in organic synthesis |

| 4-Amino-5-chloro-2,1,3-benzothiadiazole | Contains amino group at the 4-position | Increased solubility; distinct biological activities |

常见问题

Basic Research Questions

Q. How can the synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine be optimized for reproducibility?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of structurally similar nitrogen-rich energetic compounds. For example, describes using guanidinium carbonate with 1,3-dichloro-4,6-dinitrobenzene under controlled conditions. Key parameters include:

- Reaction temperature (e.g., 60–80°C to balance reactivity and side-product formation).

- Solvent selection (polar aprotic solvents like DMF or DMSO for enhanced nucleophilicity).

- Purification via recrystallization or column chromatography to isolate high-purity crystals .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on neighboring substituents. For example, aromatic protons in the benzothiadiazole ring typically resonate at δ 7.0–8.5 ppm, while guanidine NH protons appear at δ 6.8–7.2 ppm ( ).

- IR Spectroscopy : Confirm functional groups (e.g., N–H stretches at 3200–3400 cm⁻¹, C=N stretches at 1600–1680 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can thermal stability and decomposition kinetics be analyzed for this compound?

- Methodology :

- Thermogravimetric Analysis (TGA) : Conduct at multiple heating rates (e.g., 5°C/min and 15°C/min) to observe mass loss profiles. For instance, shows that decomposition occurs in two stages, with rapid mass loss at ~235°C.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting or decomposition peaks).

- Kinetic Analysis : Apply Ozawa–Flynn–Wall and Kissinger–Akahira–Sunose methods to calculate activation energy (Ea) and pre-exponential factors .

Advanced Research Questions

Q. How do discrepancies in NMR data (e.g., unexpected peak splitting or missing signals) arise, and how can they be resolved?

- Methodology :

- Signal Overlap : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks. For example, notes that ¹³C NMR signals for pyrazole carbons may overlap, requiring advanced techniques for unambiguous assignment.

- Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., guanidine NH protons may exchange rapidly, broadening signals).

- Paramagnetic Impurities : Ensure sample purity via repeated recrystallization .

Q. What computational methods are suitable for predicting electronic properties (e.g., HOMO-LUMO gaps) and reactivity?

- Methodology :

- Density Functional Theory (DFT) : Use Gaussian09 (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals ( ). For example, HOMO-LUMO gaps in similar benzothiadiazole derivatives correlate with charge-transfer efficiency.

- Electrostatic Potential Maps : Visualize electron density distributions to predict nucleophilic/electrophilic sites ( ).

- Kamlet–Jacobs Equation : Estimate detonation velocity (D) and pressure (P) for energetic materials research .

Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed during X-ray structure determination?

- Methodology :

- Data Collection : Use synchrotron radiation for weak scatterers (common in nitro/chloro-substituted aromatics).

- Structure Refinement : Employ SHELXL ( ) for small-molecule refinement. For twinned crystals, use TwinRotMat or other twin-detection algorithms in programs like WinGX ( ).

- Hydrogen Bonding Analysis : Use Mercury software to map intermolecular interactions (e.g., highlights N–H···O and C–H···Cl interactions in similar guanidine derivatives) .

Q. What experimental and theoretical approaches validate bioactivity (e.g., antimicrobial properties) for this compound?

- Methodology :

- In Vitro Assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial enzyme targets (e.g., DNA gyrase).

- SAR Analysis : Compare with analogs (e.g., discusses anti-cancer TMP derivatives) to identify critical substituents .

Q. Contradictions and Mitigation Strategies

- Thermal Decomposition Variability : and show differing decomposition profiles for structurally related compounds. Mitigate by standardizing heating rates and sample mass during TGA .

- NMR Signal Ambiguity : Cross-validate assignments using complementary techniques (e.g., IR for functional groups, X-ray for spatial confirmation) .

属性

IUPAC Name |

2-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5S/c8-3-1-2-4-6(13-14-12-4)5(3)11-7(9)10/h1-2H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSJZRZNCXXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801239773 | |

| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125292-37-7 | |

| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125292-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801239773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS34FQ3D4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-4-(guanidino)-2,1,3-benzothiazdiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。